1-[2-(1,3-dioxolan-2-yl)ethyl]-4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine
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Overview
Description
1-[2-(1,3-Dioxolan-2-yl)ethyl]-4-(9-fluoro-3-propan-2-yl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1,3-Dioxolan-2-yl)ethyl]-4-(9-fluoro-3-propan-2-yl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-[2-(1,3-Dioxolan-2-yl)ethyl]-4-(9-fluoro-3-propan-2-yl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
1-[2-(1,3-Dioxolan-2-yl)ethyl]-4-(9-fluoro-3-propan-2-yl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[2-(1,3-Dioxolan-2-yl)ethyl]-4-(9-fluoro-3-propan-2-yl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-1,3-dioxolane-2-acetate: Shares the 1,3-dioxolane ring structure.
3-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]cyclopentanone: Contains a similar dioxolane moiety.
Uniqueness
1-[2-(1,3-Dioxolan-2-yl)ethyl]-4-(9-fluoro-3-propan-2-yl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine is unique due to its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C26H33FN2O2S |
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Molecular Weight |
456.6g/mol |
IUPAC Name |
1-[2-(1,3-dioxolan-2-yl)ethyl]-4-(9-fluoro-3-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine |
InChI |
InChI=1S/C26H33FN2O2S/c1-18(2)19-4-6-24-22(15-19)23(16-20-3-5-21(27)17-25(20)32-24)29-11-9-28(10-12-29)8-7-26-30-13-14-31-26/h3-6,15,17-18,23,26H,7-14,16H2,1-2H3 |
InChI Key |
IQBYKZJJFMWOSQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(C=C1)SC3=C(CC2N4CCN(CC4)CCC5OCCO5)C=CC(=C3)F |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)SC3=C(CC2N4CCN(CC4)CCC5OCCO5)C=CC(=C3)F |
Origin of Product |
United States |
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